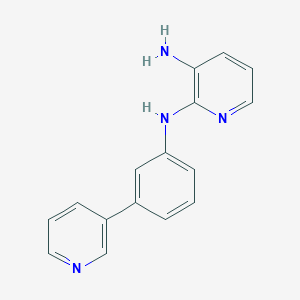
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline is a complex organic compound that features a pyridine ring substituted with an amino group and a phenylamino group. This compound is part of a broader class of pyridine derivatives, which are known for their significant roles in medicinal chemistry and various industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is favored due to its mild conditions and high functional group tolerance.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are critical parameters that are carefully controlled to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Organoboron compounds, halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amine derivatives .
Applications De Recherche Scientifique
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mécanisme D'action
The mechanism by which N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline exerts its effects involves its interaction with specific molecular targets. In medicinal applications, it may bind to enzymes or receptors, modulating their activity and influencing biological pathways. The presence of the pyridine ring is crucial for its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-3-(3-pyridyl)phenylamine
- 3-Amino-2-phenylaminopyridine
- 2-Amino-3-(4-pyridyl)phenylamine
Uniqueness
N-(3-Amino-pyridin-2-yl)-3-(pyridin-3-yl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .
Propriétés
Formule moléculaire |
C16H14N4 |
|---|---|
Poids moléculaire |
262.31 g/mol |
Nom IUPAC |
2-N-(3-pyridin-3-ylphenyl)pyridine-2,3-diamine |
InChI |
InChI=1S/C16H14N4/c17-15-7-3-9-19-16(15)20-14-6-1-4-12(10-14)13-5-2-8-18-11-13/h1-11H,17H2,(H,19,20) |
Clé InChI |
TULSQTYJTXOAQW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC2=C(C=CC=N2)N)C3=CN=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















